![molecular formula C18H20N2S B5532698 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)

2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

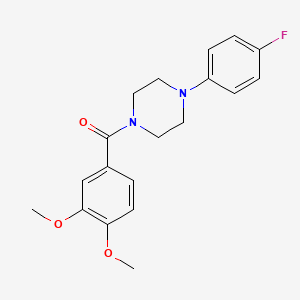

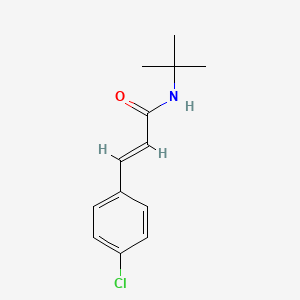

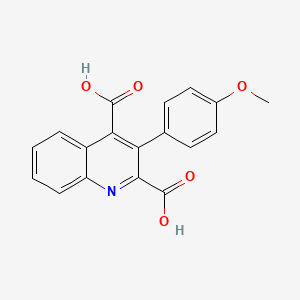

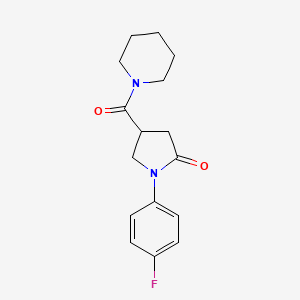

Benzimidazole derivatives are a class of heterocyclic compounds with significant chemical and pharmacological properties. They exhibit a wide range of biological activities and have been studied for their potential in various applications. The specific compound 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole, while not directly found in the literature, shares characteristics with similar benzimidazole compounds researched for their synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions, such as the Weidenhagen reaction, followed by various substitution reactions. For example, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through such a process, indicating the versatility and reactivity of the benzimidazole ring system in undergoing electrophilic substitution reactions including nitration, bromination, sulfonation, formylation, and acylation (El’chaninov & Aleksandrov, 2016).

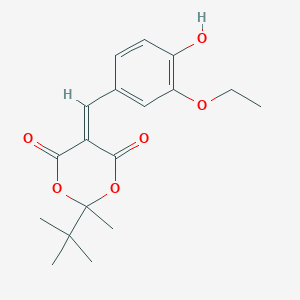

Molecular Structure Analysis

Benzimidazole derivatives' molecular structures are characterized by their planarity and conjugated system, allowing for various electronic interactions. Quantum chemical calculations, including HOMO-LUMO gap and molecular electrostatic potential (MEP) analyses, have been applied to understand the electronic properties and reactivity of these compounds. For instance, computational studies on 1,2-disubstituted benzimidazole derivatives provide insights into their electronic structure and potential nonlinear optical (NLO) properties, highlighting their significance in material science (Jayabharathi et al., 2012).

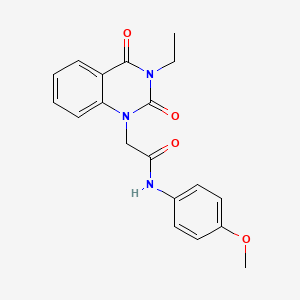

Chemical Reactions and Properties

Benzimidazole compounds are known for their versatile chemical reactivity, engaging in various chemical transformations. This includes electrophilic substitution reactions and complexation with metals, which can alter their chemical and physical properties. The ability to form complexes, as shown in studies of benzimidazole derivatives with zinc(II) ions, demonstrates the ligand properties of these molecules (Tavman, 2006).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of various benzimidazole compounds reveal differences in their solubility and thermal stability, which are essential for their application in different fields (Kuş et al., 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with other molecules, are central to their applications. Their ability to act as bases, ligands for metal complexation, and substrates for various chemical reactions highlights their chemical versatility. The study on benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group provides insights into their antioxidant and antimicrobial activities, showcasing the potential for these compounds to be used in medical and material science applications (2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-propan-2-ylphenyl)methylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-13(2)15-9-7-14(8-10-15)11-21-12-18-19-16-5-3-4-6-17(16)20-18/h3-10,13H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJNOGPSRHVLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[4-(propan-2-yl)benzyl]sulfanyl}methyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)

![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B5532644.png)

![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)

![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)

![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)